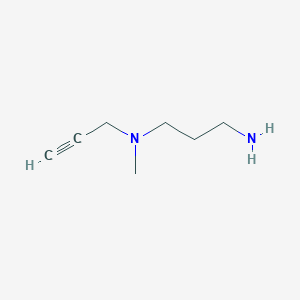

![molecular formula C10H10ClN3O B2743563 2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1250564-48-7](/img/structure/B2743563.png)

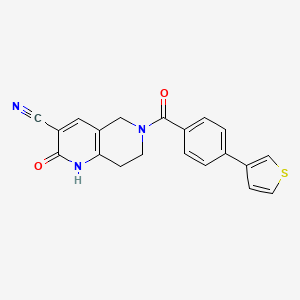

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

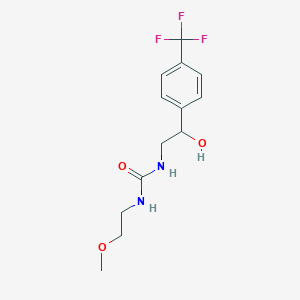

The compound is a derivative of phenyl ethanol, which is a type of aromatic alcohol. It contains a 1H-1,2,3-triazol-4-yl group and a 4-chlorophenyl group attached to the ethanol molecule .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, similar compounds like 1-(4-Chlorophenyl)ethanol have a molecular weight of 156.609 Da .Aplicaciones Científicas De Investigación

Synthetic Intermediates and Analogs

2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: serves as a valuable synthetic intermediate. Researchers utilize it in the synthesis of capsaicin analogs, which show potential analgesic activity. These analogs may offer alternatives to traditional pain management strategies .

Inhibitors of CYP24A1

The compound is employed as a reagent in the synthesis of imidazolyl arylamides. These molecules act as inhibitors of CYP24A1 , an enzyme involved in vitamin D metabolism. Modulating CYP24A1 activity has implications for various diseases, including cancer and autoimmune disorders .

Transfer Dehydrogenation Catalysts

Researchers have investigated transfer dehydrogenation reactions using 1-(4-chlorophenyl)ethanol over heterogeneous palladium catalysts. These reactions involve the transfer of hydrogen from alcohols to olefins. Such studies contribute to the development of efficient catalytic processes .

1,3,5-Trisubstituted Pyrazoles

The compound plays a role in the synthesis of 1,3,5-trisubstituted pyrazoles. These heterocyclic compounds exhibit diverse biological activities and find applications in medicinal chemistry. The synthetic route involving 1-(4-chlorophenyl)ethanol provides access to these valuable pyrazole derivatives .

Biologically Active Derivatives

Two specific derivatives of 1-(4-chlorophenyl)ethanol are noteworthy:

- 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one (CDHPE) : This compound has been investigated for its biological properties, including potential antioxidant and anti-inflammatory effects .

- 2-(4-chlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethan-1-one (CHME) : Researchers explore its pharmacological activities, aiming to uncover novel drug candidates .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)triazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-8-1-3-10(4-2-8)14-7-9(5-6-15)12-13-14/h1-4,7,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXHSYRCHSMLQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(N=N2)CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)

![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2743491.png)

![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)

![(2S,3R)-2,3,6,8,9-Pentahydroxy-3-[(Z)-2-hydroxy-4-oxopent-2-enyl]-10-(3-methylbut-2-enyl)-2,4-dihydroanthracen-1-one](/img/structure/B2743497.png)